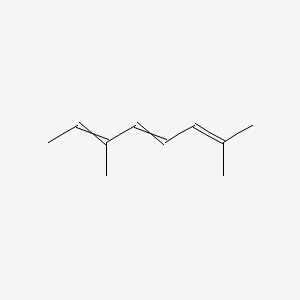

2,6-Dimethyl-2,4,6-octatriene

Cat. No. B1666886

Key on ui cas rn:

673-84-7

M. Wt: 136.23 g/mol

InChI Key: GQVMHMFBVWSSPF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09079980B2

Procedure details

The following examples show that conjugated diene units can also be incorporated in butyl elastomers by carbocationic copolymerization with isobutylene. Technical grade (80%) alloocimene, (2,6-dimethyl-2,4,6-octatriene) of 95.6% actual purity level which was purchased from Aldrich and dried by column chromatography using aluminum oxide (neutral, Brockmann I activity (Aldrich) and degassed by freeze-pump-thaw technique. Isobutylene (IB), 99% purity and methyl chloride (MeCl), 99.5% purity (Matheson TRIGAS) were condensed from gas phase after drying it by passing through a column filled with BaO/CaCl2. Hexane(s) (Mallinckrodt Chemicals with 98.5% minimum purity) was freshly distilled off CaH2 (Aldrich). Di-tert-butylpyridine (DtBP, 97%, TIC), N,N-Dimethyl acetamide (DMA, 99.8%, anhydrous, Aldrich) and titanium tetrachloride (TiCl4, 99.9%, Aldrich) were used as received. p-Vinylcumyl methyl ether (inimer) was synthesized based on the procedure described in (C. Paulo, J. E. Puskas, Macromolecules 2001, 34, 734-739). It was purified by column chromatography using neutral Brockmann activity I alumina (Aldrich) and n-pentane. 2-Chloro-2,4,4-trimethylpentane (TMPCl) was made by hydrochlorination of 2,4,4-trimethylpent-1-ene (TMP-1, Acros). After completion of the reaction, solution was neutralized by the slow addition of sodium bicarbonate, dried over CaH2 and filtered. It was degassed with freeze-pump-thaw cycles.

[Compound]

Name

diene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2,6-dimethyl-2,4,6-octatriene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

CC(=C)C.[CH3:5]/[CH:6]=[C:7](/[CH:9]=[CH:10]/[CH:11]=[C:12]([CH3:14])[CH3:13])\[CH3:8].[CH3:15]C(=CC=CC(C)=CC)C.[C:25](=[O:28])(O)[O-].[Na+]>>[CH3:25][O:28][C:12]([C:11]1[CH:5]=[CH:6][C:7]([CH:8]=[CH2:15])=[CH:9][CH:10]=1)([CH3:14])[CH3:13] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

diene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C/C=C(\C)/C=C/C=C(C)C

|

Step Four

|

Name

|

2,6-dimethyl-2,4,6-octatriene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CC=CC(=CC)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried by column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

degassed by freeze-pump-thaw technique

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed from gas phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after drying it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with BaO/CaCl2

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Hexane(s) (Mallinckrodt Chemicals with 98.5% minimum purity) was freshly distilled off CaH2 (Aldrich)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was purified by column chromatography

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction, solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried over CaH2

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It was degassed with freeze-pump-thaw cycles

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C)(C)C1=CC=C(C=C1)C=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |